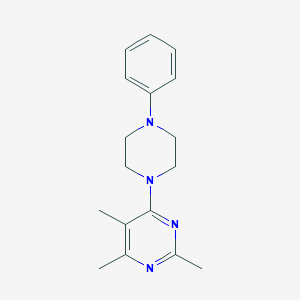![molecular formula C18H24N4O B6457556 4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine CAS No. 2549046-65-1](/img/structure/B6457556.png)
4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” is a derivative of piperazine . Piperazine derivatives have been studied extensively due to their potential therapeutic applications . They have been used as ingredients in “Party pills” and are known to have stimulant effects .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a piperazine ring substituted with a methoxyphenyl group . The exact structure would depend on the specific synthesis process used.Aplicaciones Científicas De Investigación
4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine has been found to be useful in a wide range of scientific research applications. It has been used to study the inhibition of enzymes involved in the biosynthesis of fatty acids, as well as to study the effects of inhibitors on the growth of cancer cells. It has also been used to study the effects of inhibitors on the regulation of gene expression in cells. In addition, this compound has been used to study the effects of inhibitors on the metabolism of drugs, as well as to study the effects of inhibitors on the uptake and transport of nutrients in cells.
Mecanismo De Acción
Target of Action
The primary targets of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine are the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are known to be targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine
Biochemical Pathways
It is known that α1-ars are associated with numerous neurodegenerative and psychiatric conditions , suggesting that the compound may influence these pathways.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been studied . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
Given its interaction with α1-ars, it can be inferred that the compound may have effects on the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, this compound is relatively stable and has a high solubility in aqueous solutions. The main limitation of using this compound in laboratory experiments is that it is not very soluble in organic solvents, which can limit its use in certain types of experiments.
Direcciones Futuras
The potential future directions of research involving 4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine include further research into its mechanism of action, as well as further research into its effects on the biosynthesis of fatty acids, gene expression, drug metabolism, and nutrient uptake and transport in cells. In addition, further research into the potential applications of this compound in the medical field, such as in the treatment of cancer, is warranted. Finally, further research into the synthesis and purification of this compound is needed in order to make the compound more readily available for use in laboratory experiments.
Métodos De Síntesis
4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine can be synthesized using a three-step process. The first step involves the reaction of 2-methoxy-4-nitrophenol with piperazine to form 4-methoxy-4-(2-piperazin-1-yl)phenol. This reaction is performed in an organic solvent such as ethanol. The second step involves the reaction of the product from the first step with trimethylpyrimidine to form this compound. This reaction is performed in a basic medium, such as triethylamine. The third and final step involves the purification of the product from the second step.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The compound 4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine has been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The nature of these interactions involves the compound showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Cellular Effects
The effects of this compound on cells are largely determined by its interactions with alpha1-adrenergic receptors . These receptors play a significant role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with alpha1-adrenergic receptors . The compound’s effects at the molecular level include potential enzyme inhibition or activation and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
The compound is known to interact with alpha1-adrenergic receptors, which could potentially influence metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-13-14(2)19-15(3)20-18(13)22-11-9-21(10-12-22)16-7-5-6-8-17(16)23-4/h5-8H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPADZTRQAPTXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457494.png)


![2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457512.png)

![6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457524.png)
![6-(difluoromethyl)-2-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457530.png)
![6-(difluoromethyl)-2-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457548.png)
![3-cyclopropyl-1-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6457559.png)
![3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6457563.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457571.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6457581.png)
